![molecular formula C7H9N3O B573102 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine CAS No. 1211486-21-3](/img/structure/B573102.png)

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

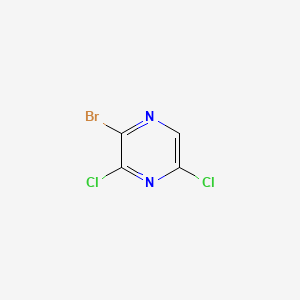

“7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine” is 1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications

C7H9N3O C_7H_9N_3O C7H9N3O

, has various potential applications in scientific research .Cancer Research

7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine: is an important intermediate in the design and synthesis of small molecule inhibitors that target specific pathways involved in cancer cell proliferation. Its role in the synthesis of thiopyrano[4,3-d]pyrimidine derivatives makes it significant for the study of anticancer drugs .

Kinase Inhibition

This compound has been utilized in the development of new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. TTK is a crucial enzyme involved in cell division, and its inhibition can be a promising approach to control the growth of cancer cells .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the kinase activity of ttk , a protein involved in cell division and growth.

Mode of Action

It’s suggested that the presence of the pyrano pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the ni site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Biochemical Pathways

Based on its potential inhibition of ttk, it may impact pathways related to cell division and growth .

Pharmacokinetics

Similar compounds have demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .

Result of Action

Similar compounds have been found to induce chromosome missegregation and aneuploidy, and suppress proliferation of a panel of human cancer cell lines .

properties

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHIZDMAGHEJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CN=C(N=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677594 |

Source

|

| Record name | 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211486-21-3 |

Source

|

| Record name | 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B573033.png)